

synonyms and IUPAC name for 4-Bromobenzaldehyde

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Compound of Interest

Compound Name: 4-Bromobenzaldehyde

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An In-depth Technical Guide to 4-Bromobenzaldehyde

This technical guide provides a comprehensive overview of **4-Bromobenzaldehyde**, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and reactivity.

Chemical Identity and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-Bromobenzaldehyde**^{[1][2]}. It is an organobromine compound consisting of a benzene ring substituted with a formyl group (-CHO) and a bromine atom at the para (4th) position^{[1][3]}.

Common synonyms for **4-Bromobenzaldehyde** include:

- p-Bromobenzaldehyde^[2]
- Benzaldehyde, 4-bromo-
- p-bromo-Benzaldehyde
- 4-formylbromobenzene
- 1-bromo-4-formylbenzene

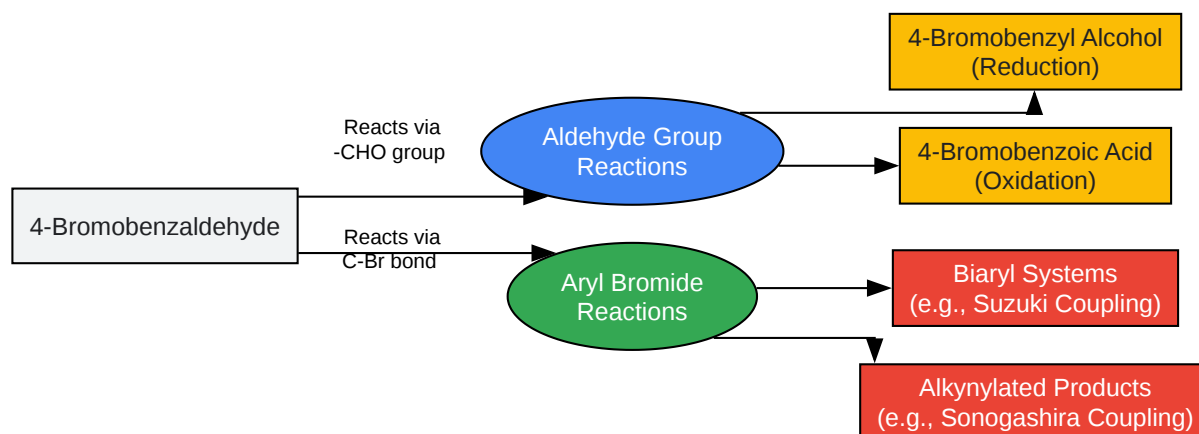
Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of **4-Bromobenzaldehyde** are summarized in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₅ BrO	
Molecular Weight	185.02 g/mol	
Appearance	White to off-white or pale yellow crystalline solid	
Melting Point	55-60 °C	
Boiling Point	224-226 °C at 760 mmHg	
Density	~1.557 - 1.67 g/cm ³	
Solubility	Sparingly soluble in water; soluble in ethanol, ether, acetone, chloroform.	
Flash Point	93 °C	
¹ H NMR	Spectra available, key signals correspond to aldehydic and aromatic protons.	
¹³ C NMR	Spectra available, characteristic peaks for carbonyl and aromatic carbons.	
IR Spectroscopy (cm ⁻¹)	Strong C=O stretching band typically observed around 1680-1700 cm ⁻¹ .	
Mass Spectrometry	Mass spectra are available for structural confirmation.	

Key Chemical Reactions and Logical Workflow

4-Bromobenzaldehyde is a versatile bifunctional molecule. The aldehyde group participates in typical reactions like oxidation, reduction, and condensation, while the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions.



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Core reactivity pathways of **4-Bromobenzaldehyde**.

Experimental Protocols

The following sections detail common experimental procedures involving **4-Bromobenzaldehyde**.

Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene

A prevalent laboratory method involves the free-radical bromination of 4-bromotoluene followed by hydrolysis.

Protocol:

- **Bromination:** In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, place 4-bromotoluene (0.58 moles). Heat the flask to 105-110 °C while illuminating with a

150-watt tungsten lamp.

- Slowly add bromine (1.23 moles) over approximately three hours, gradually increasing the reaction temperature to 135 °C, and then to 150 °C after the addition is complete. This step forms 4-bromobenzal bromide.
- Hydrolysis: Transfer the crude product to a larger flask and mix thoroughly with powdered calcium carbonate (200 g) and water (300 cc).
- Reflux the mixture for 15 hours to hydrolyze the dibrominated methyl group.
- Purification: Isolate the final product, **4-bromobenzaldehyde**, via steam distillation. The collected distillate is cooled to crystallize the product, which is then collected by filtration and dried.



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Workflow for the synthesis of **4-Bromobenzaldehyde**.

Selective Reduction to 4-Bromobenzyl Alcohol

The aldehyde group can be selectively reduced to a primary alcohol using sodium borohydride (NaBH₄). The choice of solvent is critical to prevent the undesired side reaction of debromination.

Protocol (in a Protic Solvent):

- Dissolve **4-bromobenzaldehyde** (1.0 g, 5.4 mmol) in ethanol (20 mL) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (0.31 g, 8.1 mmol) in portions over 10-15 minutes, maintaining the temperature below 10 °C.
- Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).
- Once the starting material is consumed, cool the mixture in an ice bath and quench the excess NaBH₄ by slowly adding 1M HCl (15 mL).
- Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromobenzyl alcohol.

Note: Using aprotic solvents like acetonitrile can lead to significant debromination, yielding benzaldehyde as a major byproduct.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of **4-bromobenzaldehyde** makes it an ideal substrate for forming new carbon-carbon bonds via cross-coupling reactions, such as Suzuki and Sonogashira couplings.

General Suzuki Coupling Protocol (Conceptual):

- To a reaction vessel, add **4-bromobenzaldehyde**, a suitable boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
- Add a solvent system, typically a mixture of toluene and water.
- Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for several hours until TLC or GC-MS indicates completion.
- After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

Sonogashira Coupling for Synthesis of 4-Ethynylbenzaldehyde Precursor: This reaction couples **4-bromobenzaldehyde** with a terminal alkyne.

- Combine **4-bromobenzaldehyde**, trimethylsilylacetylene, a palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$), a copper(I) co-catalyst (e.g., CuI), and a base like triethylamine (Et_3N).
- Heat the reaction mixture (e.g., 65-70 °C) for several hours.
- The resulting product, 4-((trimethylsilyl)ethynyl)benzaldehyde, can then be deprotected (e.g., using K_2CO_3 in methanol) to yield 4-ethynylbenzaldehyde.

Applications in Synthesis

4-Bromobenzaldehyde is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is used in the preparation of:

- Anticonvulsant trial compounds, such as **4-Bromobenzaldehyde** semicarbazone.
- Biaryl systems, which are common motifs in pharmaceutical compounds.
- Schiff bases, which can be used for applications like the photostabilization of polymers.
- Chalcones via Aldol condensation, which are precursors to flavonoids.

Safety and Handling

4-Bromobenzaldehyde is a skin and strong eye irritant and is harmful if swallowed. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Store in a cool, dry place away from strong oxidizing agents. It is stable under normal conditions but should be handled in a dry environment to prevent reactions with moisture.

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